(18F)Fe-spa-rq, also known as 18F-fluoroethyl-SPA-RQ, is a radiolabeled compound utilized primarily in positron emission tomography (PET) imaging to study neurokinin-1 (NK1) receptors in the human brain. This compound is synthesized by incorporating the radioactive isotope fluorine-18 into its structure, allowing for enhanced imaging capabilities in neuroscience and pharmacological research. The development of (18F)Fe-spa-rq represents a significant advancement in the visualization and quantification of NK1 receptors, which are implicated in various physiological and pathological processes, including pain perception and mood regulation.
(18F)Fe-spa-rq is classified as a radioligand, specifically designed for PET imaging applications. Its synthesis involves the use of fluorine-18, a positron-emitting isotope with a half-life of approximately 110 minutes, making it suitable for in vivo imaging studies. The compound is primarily sourced from specialized chemical suppliers and research institutions that focus on radiopharmaceutical development.
The synthesis of (18F)Fe-spa-rq involves several key steps:
(18F)Fe-spa-rq participates in several chemical reactions that can affect its properties:
The mechanism of action for (18F)Fe-spa-rq involves its selective binding to NK1 receptors in the brain. These receptors are G protein-coupled receptors that interact with neurokinin peptides like substance P. When (18F)Fe-spa-rq binds to NK1 receptors, it allows for visualization and quantification through PET imaging, providing insights into receptor distribution and density in various physiological states .
(18F)Fe-spa-rq exhibits specific physical and chemical properties relevant to its function as a radioligand:
(18F)Fe-spa-rq has several significant applications in scientific research:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 15145-06-9
CAS No.: 2448269-30-3